molecular formula C16H20N2O2 B349170 6-Methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one CAS No. 896855-63-3

6-Methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one

Cat. No.: B349170
CAS No.: 896855-63-3
M. Wt: 272.34g/mol
InChI Key: MDSLGVAEIWLHRS-UHFFFAOYSA-N
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Description

6-Methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one is a synthetic chromen-2-one (coumarin) derivative designed for pharmaceutical and biological chemistry research. This compound is of significant interest in medicinal chemistry due to its structural features, which are known to contribute to diverse biological activities. The chromen-2-one core is a privileged structure in drug discovery, and its derivatives are frequently investigated for their antioxidant and anti-inflammatory properties, as seen in related compounds like 4-Methylesculetin . The incorporation of the 4-methylpiperazine moiety, a common pharmacophore in active pharmaceutical ingredients such as the cancer drug Imatinib , is intended to enhance solubility and improve pharmacokinetic profiles, thereby increasing the compound's potential as a lead structure. Researchers can utilize this chemical as a key intermediate in organic synthesis or as a candidate for screening against various biological targets, particularly in the development of new therapeutic agents for inflammatory and oxidative stress-related pathways. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-12-3-4-15-14(9-12)13(10-16(19)20-15)11-18-7-5-17(2)6-8-18/h3-4,9-10H,5-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSLGVAEIWLHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine ring or the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research indicates that coumarin derivatives, including 6-Methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one, exhibit significant anticancer properties. A study highlighted that coumarin-based compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

Case Study:
In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. Coumarins are recognized for their ability to inhibit bacterial growth and possess antifungal properties.

Data Table: Antimicrobial Activity

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus18
Escherichia coli17
Candida albicans15

3. Antioxidant Activity

Antioxidants are crucial for combating oxidative stress in biological systems. Studies have shown that this compound exhibits strong antioxidant activity, contributing to its potential therapeutic effects against diseases associated with oxidative damage.

Case Study:
In a controlled experiment, the compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured cells, indicating its potential as a protective agent against oxidative stress-related diseases .

Synthesis and Structural Insights

The synthesis of this compound involves the reaction of 7-hydroxycoumarin with piperazine derivatives under specific conditions to yield the desired product. The crystal structure analysis reveals that the piperazine ring adopts a chair conformation, which is essential for its biological activity .

Mechanism of Action

The mechanism of action of 6-Methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one can be contextualized against analogous coumarin derivatives. Below is a comparative analysis based on substituent variations and physicochemical properties:

Table 1: Structural and Physicochemical Comparison of Coumarin Derivatives

Compound Name Molecular Formula Molecular Weight Position 4 Substituent Position 6 Substituent Key Features
This compound C₁₆H₂₀N₂O₂ 280.34 g/mol 4-Methylpiperazinylmethyl Methyl Enhanced solubility via piperazine; moderate lipophilicity
6-Chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-one C₁₆H₁₉ClN₂O₂ 306.79 g/mol 4-Ethylpiperazinylmethyl Chlorine Increased electronegativity; higher molecular weight
6-Methyl-4-(morpholinomethyl)-2H-chromen-2-one C₁₅H₁₇NO₃ 271.30 g/mol Morpholinomethyl Methyl Oxygen-rich morpholine enhances polarity; reduced basicity

Key Comparative Insights :

Substituent Effects on Bioactivity: The 4-methylpiperazinylmethyl group in the target compound provides a balance between lipophilicity and solubility, favoring membrane permeability. The chlorine substituent in the 6-chloro analogue (vs. methyl in the target compound) enhances electrophilicity, which may improve binding to electron-rich biological targets but could also increase toxicity risks .

Impact of Piperazine Modifications :

  • Replacing the 4-methylpiperazine with 4-ethylpiperazine (as in the 6-chloro analogue) introduces slight steric bulk, which could alter receptor binding kinetics. Ethyl groups may also prolong metabolic stability compared to methyl .

Synthetic Considerations :

  • The synthesis of piperazinylmethyl-substituted coumarins often involves nucleophilic substitution or reductive amination, as seen in patents describing similar scaffolds . Morpholine derivatives may require milder conditions due to the lower basicity of morpholine compared to piperazine .

Crystallographic and Computational Tools :

  • Structural elucidation of these compounds relies on programs like SHELXL for refinement and Mercury for analyzing crystal packing and intermolecular interactions . These tools highlight differences in hydrogen bonding and π-stacking influenced by substituents.

Research Findings and Implications

Biological Activity

6-Methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one, also known by its CAS number 896855-63-3, is a synthetic compound with potential therapeutic applications. This compound belongs to the class of chromenone derivatives, which have garnered attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2O2, with a molar mass of approximately 272.34 g/mol. The structure features a chromenone core substituted with a piperazine moiety, which is known for enhancing solubility and biological activity.

Antimicrobial Activity

Research indicates that derivatives of chromenone, including this compound, exhibit significant antimicrobial properties. A study highlighted that similar compounds demonstrated effective inhibition against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) ranged from 15.625 to 125 μM for these pathogens .

Table 1: Antimicrobial Activity of Chromenone Derivatives

Compound NameBacterial StrainMIC (μM)
Chromenone AStaphylococcus aureus15.625 - 62.5
Chromenone BEnterococcus faecalis62.5 - 125
6-Methyl...Pseudomonas aeruginosaNot specified

Anticancer Properties

The anticancer potential of chromenone derivatives has been explored in various studies. For instance, a derivative with structural similarities to our compound was shown to induce apoptosis in human cancer cell lines by activating caspase pathways and inhibiting cell proliferation . The mechanism involved the modulation of key signaling pathways associated with cell survival and death.

Case Study: Induction of Apoptosis
In vitro studies demonstrated that treatment with the compound resulted in:

  • Increased expression of pro-apoptotic proteins.
  • Decreased levels of anti-apoptotic proteins.
    This suggests that the compound could serve as a lead for developing anticancer agents targeting specific pathways involved in tumor growth.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity exhibited by chromenone derivatives. Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This activity is crucial for developing treatments for chronic inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of chromenone derivatives is significantly influenced by their chemical structure. Modifications on the piperazine ring and chromene core can enhance or diminish their efficacy. For example, the presence of hydroxyl groups at specific positions has been associated with increased antimicrobial and anticancer activities .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Hydroxyl group additionIncreased potency
Methyl substitution on piperazineEnhanced solubility
Aromatic ring substitutionsBroadened spectrum of action

Q & A

Q. What are the common synthetic routes for 6-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., using Pd₂(dba)₃ and BINAP in toluene) to introduce the 4-methylpiperazine moiety .
  • Reductive amination : Use of Fe powder and NH₄Cl in ethanol for nitro-group reduction .
  • Deprotection : HCl/MeOH treatment to remove tert-butoxycarbonyl (Boc) protecting groups .
    Optimization involves solvent selection (e.g., toluene for coupling), temperature control (reflux for coupling steps), and catalyst ratios. Yield improvements may require iterative purification (e.g., column chromatography) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methylpiperazine protons at δ ~2.5 ppm, chromenone aromatic signals) .
  • X-ray Crystallography : SHELX programs (SHELXL) refine crystal structures, resolving bond lengths/angles (e.g., chromenone core geometry) .

Advanced Research Questions

Q. How can crystallographic disorder in the 4-methylpiperazine moiety be resolved during structural refinement?

  • Methodological Answer :
  • Use SHELXL ’s PART and FREE commands to model disordered atoms, applying occupancy refinement and geometric restraints .
  • Validate with Mercury CSD ’s packing similarity tools to compare with known piperazine-containing structures .
  • High-resolution data (>1.0 Å) and twinning correction (via TWIN in SHELXL) improve reliability .

Q. What strategies are effective for analyzing discrepancies in biological activity data (e.g., antimicrobial assays)?

  • Methodological Answer :
  • Dose-response curves : Validate IC₅₀ values across replicates; outliers may indicate solubility issues (use DMSO controls) .
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., morpholine vs. piperazine derivatives) to isolate substituent effects .
  • Molecular docking : Model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using programs like AutoDock .

Q. How can synthetic byproducts or impurities be identified and quantified?

  • Methodological Answer :
  • HPLC-MS : Monitor reaction progress with C18 columns and acetonitrile/water gradients; track impurities via retention time shifts .
  • Reference standards : Use certified materials (e.g., LGC Standards) for spiking experiments to confirm impurity structures .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffer) be reconciled for in vitro assays?

  • Methodological Answer :
  • Dynamic Light Scattering (DLS) : Check for nanoparticle formation in aqueous buffers, which may falsely indicate solubility .
  • LC-MS quantification : Compare dissolved vs. precipitated fractions after centrifugation (10,000 rpm for 10 min) .

Experimental Design Considerations

Q. What controls are essential for stability studies under varying pH and temperature?

  • Methodological Answer :
  • Forced degradation : Expose to 0.1M HCl/NaOH (pH 1–13) and heat (40–80°C) for 24–72 hours.
  • UPLC-PDA : Monitor chromenone degradation (λ = 254 nm) and identify breakdown products via MS/MS .

Advanced Structural Analysis

Q. How does the methylpiperazine substituent influence the chromenone core’s electronic properties?

  • Methodological Answer :
  • DFT calculations : Use Gaussian to compute HOMO/LUMO energies; compare with experimental UV-Vis spectra (e.g., λmax shifts) .
  • Electron-density maps (SHELXLE) : Visualize charge distribution around the piperazine nitrogen .

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